molecular formula C19H20N2O5S B2806229 ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 324543-20-6

ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2806229
CAS No.: 324543-20-6
M. Wt: 388.44
InChI Key: VJKDFJMVWMQYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic core structure fused with a thiazine ring. This compound features an acetyloxy-substituted phenyl group at position 6, a methyl group at position 8, and an ethyl ester moiety at position 5. Its synthesis and functionalization are influenced by the reactivity of the thiazine sulfur atom and the electrophilic nature of substituents like the acetyloxy group.

Properties

IUPAC Name

ethyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)9-10-27-19)17(16)13-5-7-14(8-6-13)26-12(3)22/h5-8,17H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKDFJMVWMQYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine and thiazine precursors, followed by functional group modifications to introduce the acetyloxy and ester groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrimido-Oxazine Derivatives

  • 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3): Core Difference: Replaces the thiazine sulfur with oxygen, forming a pyrimido-oxazine system . Reactivity: The methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or phenols) . Synthesis: Prepared via KOH-mediated condensation of chalcone derivatives and oxazin-2-amine precursors, followed by column chromatography .

Pyrimido-Thiazine Derivatives

  • Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate :
    • Substituent Variation : Features a 4-fluorophenyl group instead of acetyloxyphenyl. Fluorine’s electronegativity enhances metabolic stability but reduces electrophilicity compared to the acetyloxy group .
  • Methoxy Group: Electron-donating methoxy substituent may improve solubility but reduce reactivity toward electrophiles .

Thiazolo-Pyrimidine Derivatives

  • Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Core Structure : Thiazolo-pyrimidine instead of pyrimido-thiazine. The pyrimidine ring exhibits significant puckering (flattened boat conformation), influencing intermolecular interactions .
    • Pharmacological Relevance : Demonstrates the importance of ester and aryl groups in modulating biological activity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Purity (HPLC) Key Substituents
Target Compound (Acetyloxyphenyl) Not reported Not reported Not reported Acetyloxy (electron-withdrawing)
Ethyl 8-fluoro-2-methyl-4H-thiazolo[3,2-a]pyrimidine-3-carboxylate 159–162 79.1 99.08% Fluoro, pyridinyl
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate Not reported Not reported Not reported Methoxy, allyl ester
  • Crystallinity : Pyrimido-thiazine derivatives with bulky substituents (e.g., trifluoromethoxy) exhibit lower solubility but higher melting points due to enhanced crystal packing .

Pharmacological Potential

  • Acetyloxy Group : May act as a prodrug moiety, hydrolyzing in vivo to a hydroxyl group for improved target binding .
  • Methylthio vs. Methyl Groups : The methylthio group in pyrimido-oxazines offers versatile derivatization pathways (e.g., nucleophilic displacement) compared to the inert methyl group in the target compound .
  • Fluorine vs. Acetyloxy : Fluorinated analogues (e.g., 4-fluorophenyl) prioritize metabolic stability, while acetyloxy derivatives may favor transient bioactive interactions .

Biological Activity

Ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (referred to as compound E) is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including in vitro and in vivo assessments.

Chemical Structure and Properties

Compound E features a complex structure characterized by a pyrimidothiazine core with an acetyloxyphenyl substituent. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_2O_4S, and it exhibits properties typical of heterocyclic compounds, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compound E possesses significant antimicrobial properties. In a comparative study with other derivatives, it demonstrated:

  • Inhibition against Gram-positive bacteria : Compound E showed effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal activity : It exhibited moderate activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pneumoniae16
Candida albicans64
Aspergillus niger128

These results suggest that compound E could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of compound E was evaluated using the COX enzyme inhibition assay. The compound demonstrated selective inhibition of COX-II over COX-I:

  • IC50 against COX-II : 0.52 µM
  • IC50 against COX-I : 2.34 µM

This selectivity indicates its potential as a non-steroidal anti-inflammatory drug (NSAID), potentially offering therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs.

Cytotoxicity and Anticancer Activity

In vitro studies on various cancer cell lines revealed that compound E exhibits cytotoxic effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in preclinical models.

Case Studies

A notable case study involved the administration of compound E in a murine model of inflammation. The treatment group exhibited a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory properties. Histological examination revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard protocols for synthesizing ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-pyrimido-thiazine derivatives, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors under basic conditions. Key steps include:

  • Cyclocondensation : Combining substituted phenylacetic acid derivatives with thiourea or thioamide precursors in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Esterification : Introducing the acetyloxy group via acetylation of phenolic intermediates using acetic anhydride and a catalyst (e.g., pyridine) .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product (≥95% purity), with mobile phases like acetonitrile/water (70:30 v/v) .
    Optimization : Reaction yields (typically 40–60%) can be improved by adjusting solvent polarity, temperature gradients, and using flow reactors for scalability .

Q. How is structural elucidation performed for this compound, and what analytical techniques are essential?

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at 1.21 Å, pyrimidine ring puckering) and confirms stereochemistry .
  • NMR spectroscopy : Key signals include δ 2.3–2.5 ppm (CH₃ of acetyloxy), δ 4.1–4.3 ppm (ethyl ester), and δ 6.8–7.2 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 454.5 [M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate its enzyme inhibition potential?

  • Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., MAPK, EGFR) at 1–10 µM concentrations .
  • Protease activity : Monitor fluorescence-based cleavage of substrates (e.g., fluorogenic peptide libraries) in buffer systems (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied to enhance its biological activity?

  • Substituent variation : Replace the acetyloxy group with trifluoromethyl or methoxy groups to assess steric/electronic effects on enzyme binding .
  • Scaffold modification : Compare pyrimido-thiazine derivatives with pyrimidine-triazine hybrids using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • Data analysis : Use IC₅₀ heatmaps and 3D-QSAR models to correlate substituent positions with activity .

Q. How should contradictory data on its enzyme inhibition mechanisms be resolved?

  • Mechanistic redundancy : Test against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to rule out off-target effects .
  • Biophysical validation : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and confirm competitive vs. allosteric inhibition .
  • Cellular context : Compare in vitro enzyme data with cell-based assays (e.g., luciferase reporter systems) to account for membrane permeability .

Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?

  • Prodrug design : Convert the ethyl ester to a phosphate salt for enhanced aqueous solubility (tested in PBS at pH 6.5–7.4) .
  • Nanoparticle formulation : Use PEGylated liposomes to encapsulate the compound, achieving sustained release in pharmacokinetic models (e.g., rat plasma t½ > 8 hours) .

Methodological Considerations

Q. How can reaction intermediates be monitored in real time during synthesis?

  • In-line analytics : Use FTIR spectroscopy to track carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) groups .
  • HPLC-DAD : Monitor reaction progress at λ = 254 nm, with retention times calibrated against synthetic standards .

Q. What experimental designs are optimal for assessing metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .

Data Interpretation and Reporting

Q. How should researchers address variability in biological replicate experiments?

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report %RSD for technical replicates .
  • Outlier criteria : Use Grubbs’ test to exclude data points deviating >2σ from the mean .

Q. What computational tools are recommended for predicting toxicity profiles?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and hERG channel inhibition .

Advanced Mechanistic Studies

Q. How can the compound’s interaction with DNA/RNA be characterized?

  • Fluorescence quenching : Titrate with ethidium bromide-bound DNA and measure Stern-Volmer constants .
  • Thermal denaturation : Monitor Tm shifts (ΔTm > 2°C) in dsDNA (e.g., calf thymus DNA) via UV-Vis .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Xenograft models : Test antitumor efficacy in nude mice implanted with HCT-116 (colon cancer) or A549 (lung cancer) cells .
  • Pharmacodynamic markers : Measure plasma cytokine levels (e.g., IL-6, TNF-α) via ELISA post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.